3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide is a heterocyclic compound that features an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide typically involves the following steps:
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting an amidoxime with a carboxylic acid derivative. For instance, the reaction of 2-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate forms the corresponding amidoxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides
Reduction: Reduced oxadiazole or amide derivatives
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activity associated with the oxadiazole ring.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities with desired properties.
Mechanism of Action
The mechanism of action of 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide
- 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide
- 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide
Uniqueness
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide is unique due to the specific substitution pattern on the oxadiazole ring and the phenylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-7-5-6-10-15(13)18-20-17(23-21-18)12-11-16(22)19-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUARIARTFONESD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.